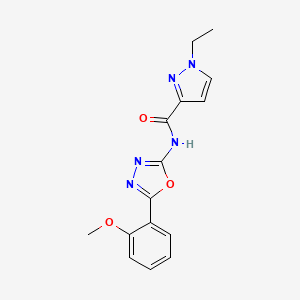![molecular formula C18H16N6O3 B2720117 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034418-21-6](/img/structure/B2720117.png)
3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a benzimidazole, a dihydropyridine, and an oxadiazole . These functional groups are common in many pharmaceutical compounds and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various chemical reactions and can potentially form multiple stable conformations .Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis of benzimidazoles bearing an oxadiazole nucleus, including compounds structurally related to the query compound, has shown promising results in anticancer activity. These compounds have been synthesized and tested for their in vitro anticancer activity against a wide range of cancer cell lines, showing significant to good efficacy. Specifically, some derivatives exhibited remarkable growth inhibition activity, highlighting their potential as lead compounds for further anticancer drug development (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole derivatives bearing a 1,3,4-oxadiazole moiety has demonstrated their effectiveness in protecting mild steel in acidic environments. These studies have used gravimetric, electrochemical, and SEM analyses to confirm the formation of protective layers on metal surfaces, suggesting applications beyond pharmacology into materials science (Ammal, Prajila, & Joseph, 2018).
Synthetic Methodology Development
The compound's related structural frameworks have been explored for developing novel synthetic methodologies. For example, palladium-catalyzed carbonylative multicomponent synthesis has been applied to create functionalized benzimidazothiazoles, showcasing the versatility of these chemical structures in facilitating complex chemical reactions. This approach provides a template for synthesizing a broad range of compounds with potential applications in drug development and materials science (Veltri et al., 2016).
Catalysis and Oxidation Reactions
Copper(II) complexes involving benzimidazole derivatives have been synthesized and characterized, showing efficacy in catalyzing the oxidation of various alcohols. This application points to the compound's potential role in facilitating chemical transformations, highlighting its importance in synthetic chemistry and industrial processes (Tyagi et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-15(6-8-24-11-21-13-3-1-2-4-14(13)24)20-10-17-22-18(23-27-17)12-5-7-19-16(26)9-12/h1-5,7,9,11H,6,8,10H2,(H,19,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBUQTCBIWSGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2720042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide](/img/structure/B2720043.png)



![N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2720051.png)


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

